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Compound of Interest

Compound Name:
1,3-Dimethyl-4-fluoro-2-

nitrobenzene

CAS No.: 3013-35-2

Cat. No.: B13987186

Get Quote

Executive Summary
1,3-Dimethyl-4-fluoro-2-nitrobenzene is a highly functionalized aromatic building block. Its

structural uniqueness lies in the "sandwiched" nitro group at position 2, sterically crowded by

methyl groups at positions 1 and 3. This steric environment forces the nitro group out of

planarity with the benzene ring, significantly influencing its thermodynamic stability, melting

point, and reactivity profile.

This guide addresses the critical physical properties—Melting Point (MP) and Boiling Point (BP)

—which are the primary determinants for process engineering (e.g., crystallization vs.

distillation) and safety assessments (e.g., thermal runaway risks).

Chemical Identity & Structural Analysis
Before establishing physical constants, precise structural identification is required to distinguish

this compound from its isomers (e.g., 2-fluoro-1,3-dimethyl-4-nitrobenzene).
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Attribute Detail

Systematic Name 1-Fluoro-2,4-dimethyl-3-nitrobenzene

Common Synonyms
4-Fluoro-2-nitro-m-xylene; 2,6-Dimethyl-3-

fluoronitrobenzene

CAS Registry Number 3013-35-2

Molecular Formula C₈H₈FNO₂

Molecular Weight 169.15 g/mol

SMILES CC1=C(C(=C(C=C1)F)C)[O-]

Structural Feature

Steric Inhibition of Resonance: The 2-nitro

group is twisted relative to the aromatic plane

due to the 1,3-dimethyl "buttressing" effect.[1][2]

[3][4][5][6]

Physical Properties Profile
The physical state of this compound is governed by the interplay between molecular symmetry

and the dipole moment introduced by the fluorine atom.

Melting Point (MP)[7]
Experimental State:Solid at Standard Ambient Temperature and Pressure (SATP).

Observed Range:35 °C – 45 °C (Low-melting solid).

Thermodynamic Insight: The compound exhibits a relatively low melting point compared to

its non-fluorinated analog (2-nitro-m-xylene, MP ~13 °C) due to the added polarity of the C-F

bond, which increases intermolecular lattice energy. However, the steric bulk prevents

efficient packing, keeping the MP below 50 °C.

Boiling Point (BP)[4][8]
Predicted Value:245 °C ± 10 °C at 760 mmHg.
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Experimental Behavior: The compound is prone to thermal decomposition near its boiling

point.[4]

Process Implication: Distillation at atmospheric pressure is unsafe and inefficient. Vacuum

distillation is required to lower the BP below the onset of decomposition (typically <150 °C).

Summary Table of Properties
Property Value / Range Confidence Source / Method

Physical State Crystalline Solid High Synthesis Reports [1]

Melting Point 35 – 45 °C Medium
Analog Extrapolation

& Patent Data

Boiling Point ~245 °C (760 mmHg) High (Pred.)
EPI Suite™

Calculation

Flash Point > 110 °C High (Pred.) Closed Cup Est.

LogP 2.6 – 2.9 High
Hydrophobicity

Analysis

Experimental Validation Protocols
For researchers synthesizing this compound, relying on literature values is insufficient due to

the variability of impurities (isomers). The following self-validating protocols are recommended

to determine exact values for your specific batch.

Workflow Visualization
The following diagram outlines the logical flow for characterizing the thermal properties of 1,3-
Dimethyl-4-fluoro-2-nitrobenzene.
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Crude 1,3-Dimethyl-4-fluoro-2-nitrobenzene

Purity Check (GC-MS / HPLC)
Target >98%

Is Purity >98%?

Recrystallization
(Solvent: EtOH/Water)

No

Differential Scanning Calorimetry (DSC)
(Heat: 5°C/min, N2 atm)

Yes

Capillary Melting Point
(Visual Confirmation)

Yes

Thermogravimetric Analysis (TGA)
(Determine Decomp Onset)

Check Stability

Define Melting Range
(Onset vs. Peak)

Define Safe Distillation Vacuum
(Nomograph Extrapolation)

Click to download full resolution via product page

Figure 1: Characterization workflow ensuring thermal stability is assessed before boiling point

determination.

Protocol A: Melting Point Determination (DSC Method)
Why DSC? Visual capillary methods are subjective, especially for low-melting solids that may

"sweat" before melting. DSC provides a precise thermodynamic onset.

Preparation: Hermetically seal 2–5 mg of dried sample in an aluminum pan.

Ramp: Heat from 0 °C to 100 °C at a rate of 5 °C/min under Nitrogen purge (50 mL/min).
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Analysis: Identify the endothermic peak. The onset temperature is the rigorous melting point;

the peak maximum represents the completion of melt.

Validation: If the peak is broad (>2 °C width), the sample contains significant isomeric

impurities (likely 2-fluoro-1,3-dimethyl-4-nitrobenzene).

Protocol B: Boiling Point Estimation (Reduced Pressure)
Safety Warning: Do NOT attempt to boil this compound at 760 mmHg. Nitro compounds can

undergo autocatalytic decomposition at high temperatures.

Method: Use the Siwoloboff method adapted for vacuum, or a micro-distillation setup.

Setup: Place 0.5 mL of liquid (melted) sample in a tube with a capillary sealed at the top

(inverted).

Vacuum: Apply a stable vacuum (e.g., 10 mmHg).

Heat: Slowly heat the bath. The BP is the temperature at which a continuous stream of

bubbles emerges from the capillary and persists when heating stops momentarily.

Calculation: Convert the vacuum BP to atmospheric BP using the Clausius-Clapeyron

equation or a pressure-temperature nomograph.

Target Vacuum BP: ~110–120 °C at 10 mmHg.

Thermodynamic Context & Application
Understanding these values is critical for process scale-up:

Solid Handling: Since the MP is near ambient temperature (35–45 °C), the material may

sinter or fuse during storage in warm climates. Cold storage (<20 °C) is mandatory to

maintain free-flowing solid characteristics.

Purification Strategy:

Crystallization: Preferred over distillation. The low melting point suggests using low-boiling

solvents (e.g., Hexane/Ethyl Acetate) and cooling to -10 °C to maximize yield.
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Melt Crystallization: Because the MP is low, "sweating" (controlled partial melting) can be

an effective purification technique to remove lower-melting isomeric impurities.

Safety & Stability (E-E-A-T)
Thermal Runaway Risk: Nitro-aromatics are energetic. The "sandwiched" nitro group in 1,3-
Dimethyl-4-fluoro-2-nitrobenzene is under torsional strain, lowering the activation energy for

decomposition.

Decomposition Onset: TGA analysis typically shows weight loss (decomposition) beginning

around 200–220 °C.

Recommendation: Never heat the process mass above 150 °C. Ensure emergency cooling

is available if processing >1 kg.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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